Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)5(8)11-7(9)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPTXNUMWNYLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727038 | |

| Record name | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36745-93-4 | |

| Record name | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

This document provides an in-depth technical guide for the synthesis of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, a key heterocyclic building block. This versatile intermediate is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to its reactive sites, which allow for extensive derivatization.[1][2] The pyrimidine core, substituted with two reactive chlorine atoms, serves as a scaffold for constructing more complex molecules through nucleophilic substitution reactions, making it a valuable precursor in the development of novel bioactive compounds.[1]

This guide eschews a rigid template in favor of a structure that follows the logical progression of chemical synthesis, from strategic planning to detailed execution and troubleshooting. The protocols described herein are grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of substituted pyrimidines can be approached in two primary ways:

-

Route A: Direct Ring Construction: Building the fully substituted pyrimidine ring from acyclic precursors through a cyclocondensation reaction.[3][4] This often involves the reaction of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea.

-

Route B: Stepwise Functionalization: Beginning with a simpler, pre-formed pyrimidine ring and introducing the desired functional groups in subsequent steps.

For the synthesis of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, a common and reliable strategy involves the functionalization of a pre-formed pyrimidine core. The most critical transformation in this sequence is the conversion of a dihydroxy-pyrimidine (a uracil derivative) into the target dichloro-pyrimidine. The hydroxyl groups in uracil derivatives exist in tautomeric equilibrium with their keto forms and require a potent chlorinating agent for conversion.

This guide will focus on this key chlorination step, starting from the precursor Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate . This precursor can be synthesized via the cyclocondensation of ethyl acetoacetate and urea to form 6-methyluracil, followed by carboxylation at the 5-position, or it can be sourced commercially.

Overall Synthetic Transformation

The core of this guide details the conversion of the stable dihydroxy precursor to the highly reactive dichloro product.

Sources

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core chemical properties, explore the nuances of its synthesis and reactivity, and illuminate its role as a versatile building block in the development of novel therapeutic agents and other bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this important chemical intermediate.

Core Chemical Identity and Physicochemical Properties

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a polysubstituted pyrimidine derivative. The pyrimidine ring, an electron-deficient heterocycle, is activated by two chlorine atoms at the C2 and C4 positions, making them excellent leaving groups for nucleophilic substitution. The presence of a methyl ester at C5 and a methyl group at C6 further influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity.

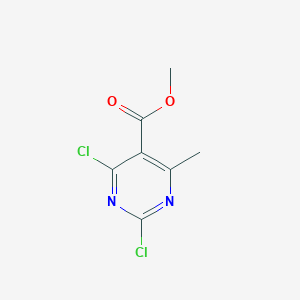

Caption: Chemical structure of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | [1] |

| CAS Number | 36745-93-4 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | [1] |

| InChI Key | LJPTXNUMWNYLDV-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Physical Form | Solid, powder or crystal | [3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5] |

Synthesis and Purification

The synthesis of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate typically proceeds from a corresponding pyrimidine-2,4-diol (uracil) precursor. The transformation of the diol to the dichloro derivative is a standard procedure in heterocyclic chemistry, most commonly achieved by using a potent chlorinating agent such as phosphoryl chloride (POCl₃).

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis from 6-Methyluracil Derivative

This protocol is based on established methods for the chlorination of pyrimidine-2,4-diols.[3][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge the precursor, Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq.).

-

Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) (approx. 8-10 volumes) to the flask under a nitrogen atmosphere. A tertiary amine, such as N,N-diethylaniline, may be added as a catalyst.

-

Chlorination: Heat the reaction mixture to reflux (typically 90-100°C) and maintain for 8-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

-

Workup: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous potassium carbonate) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity: The Art of Regioselective Substitution

The synthetic utility of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate lies in its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). The two chlorine atoms can be displaced sequentially, allowing for the controlled introduction of different functionalities. The central challenge and opportunity in its chemistry is controlling the regioselectivity of the first substitution—that is, whether the incoming nucleophile attacks the C4 or C2 position.

The reactivity order for SₙAr on dichloropyrimidines is generally C4 > C2.[7][8] This preference is primarily governed by the stability of the intermediate Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized over the N3 nitrogen and the electron-withdrawing ester group at C5, forming a more stable para-quinoid-like intermediate. In contrast, attack at C2 results in a less stable ortho-quinoid-like intermediate.[8]

However, this selectivity is not absolute and can be influenced by several factors:

-

Substituents: While the C5-ester group strongly favors C4 attack[9], the weakly electron-donating C6-methyl group can slightly increase the electron density at C2, potentially making it more reactive than in an unsubstituted system.[10]

-

Nucleophile: The nature of the nucleophile is critical. While most common nucleophiles (amines, thiols) favor C4, certain nucleophiles, such as tertiary amines, have been reported to exhibit unusual C2 selectivity under specific conditions.[9]

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can also modulate the C4/C2 product ratio.

Caption: Competing pathways for nucleophilic attack on the pyrimidine core.

Applications in Research and Drug Development

The ability to perform sequential, regioselective substitutions makes this compound an exceptionally valuable scaffold in medicinal chemistry. It allows for the rapid construction of diverse chemical libraries for screening against various biological targets.

-

Kinase Inhibitors: The 2,4-disubstituted pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. This scaffold allows for the precise placement of functionalities to interact with the ATP-binding site of kinases.

-

Antimicrobial Agents: The ethyl ester analog has demonstrated activity against Gram-positive bacteria.[11] This suggests that libraries derived from the methyl ester could yield novel antibiotics.

-

Anti-inflammatory and Antiviral Drugs: Pyrimidine derivatives are integral to many anti-inflammatory and antiviral therapies. The title compound serves as a starting point for synthesizing analogs that can modulate targets like cyclooxygenases or viral enzymes.[11]

-

Agrochemicals: The structural features of this molecule have been explored for developing new herbicides and pesticides, targeting specific enzymes in plants or pests.[11]

Sources

- 1. Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 57531614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36745-93-4 | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate - Synblock [synblock.com]

- 3. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

- 4. Cas 5424-21-5,2,4-Dichloro-6-methylpyrimidine | lookchem [lookchem.com]

- 5. 36745-93-4|Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

"physical properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Introduction

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound belonging to the pyrimidine class of molecules. As a substituted pyrimidine, it serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. The strategic placement of reactive chloro groups at the C2 and C4 positions, combined with a methyl ester at C5 and a methyl group at C6, provides multiple sites for nucleophilic substitution and further molecular elaboration. Understanding the fundamental physical properties of this intermediate is paramount for researchers and process chemists to ensure predictable reaction outcomes, develop robust purification strategies, and maintain material integrity through proper handling and storage.

This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, grounded in available technical data. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical research. The structural and identity parameters for Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate are summarized below.

| Identifier | Value | Source |

| CAS Number | 36745-93-4 | [1][2] |

| IUPAC Name | methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | [2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | [2] |

| InChIKey | LJPTXNUMWNYLDV-UHFFFAOYSA-N | [2] |

The molecule's structure, featuring a pyrimidine ring with two chlorine atoms, a methyl group, and a methyl carboxylate group, is visualized below.

Caption: Molecular structure of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

Core Physical Properties

The physical properties of a chemical compound dictate its behavior in various environments and are essential for designing experiments and purification protocols. While extensive experimental data for this specific molecule is not widely published, the available information is consolidated below.

| Property | Value / Observation | Implications for Researchers |

| Purity | Typically supplied at ≥96% | A high degree of purity is crucial for stoichiometric control in reactions. Impurities may act as catalysts or inhibitors, leading to inconsistent results. |

| Melting Point | Data not available in public repositories. | The absence of a defined melting point suggests that this property must be determined empirically upon receipt of the material. A sharp melting range would indicate high purity. |

| Boiling Point | Data not available in public repositories. | Due to its relatively high molecular weight and polarity, the compound is expected to have a high boiling point and is likely to be purified by crystallization rather than distillation. |

| Solubility | Data not available in public repositories. | Solubility profiling is a critical first step. Given its structure, it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., ethyl acetate, THF), with limited solubility in water. |

Stability and Handling

Proper storage and handling are critical to preserving the chemical integrity of reactive intermediates.

-

Storage Conditions: The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures of 2-8°C.[3] This precaution is necessary to minimize degradation from atmospheric moisture and to inhibit potential slow decomposition pathways.

-

Chemical Stability: The dichloro-pyrimidine moiety is susceptible to nucleophilic attack. Therefore, the compound is incompatible with strong bases, strong oxidizing agents, and protic nucleophiles (e.g., water, alcohols) under anything other than controlled reaction conditions. Contact with these substances can lead to substitution of the chlorine atoms, compromising the material's integrity.

Experimental Protocol: Melting Point Determination

As the melting point is a fundamental property that is currently unreported, its determination is a primary characterization step. The following protocol outlines a self-validating system for obtaining a reliable measurement using a standard digital melting point apparatus.

Objective: To determine the melting point range of a solid sample of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

Methodology Rationale: This protocol employs a ramp-rate method. A fast initial ramp quickly identifies the approximate melting region, while a subsequent slow ramp (1-2°C/minute) through that region ensures thermal equilibrium between the sample and the heating block. This dual-ramp approach is efficient and provides the accuracy needed to define a sharp melting range, which is a key indicator of purity.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Carefully pack the powdered sample into a capillary tube to a depth of 2-3 mm. The packing must be dense and uniform to ensure even heat transfer.

-

-

Instrument Setup (Rapid Ramp):

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C per minute).

-

Observe the sample and record the approximate temperature at which it begins to melt.

-

-

Instrument Setup (Slow Ramp for Accuracy):

-

Allow the apparatus to cool to at least 20°C below the approximate melting temperature observed in the previous step.

-

Insert a new, freshly packed capillary tube.

-

Set the starting temperature to 15-20°C below the approximate melting point and a slow ramp rate of 1-2°C per minute.

-

-

Data Acquisition:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Repeat the measurement with a fresh sample at the slow ramp rate at least two more times.

-

The results are considered valid if the recorded ranges are within 1°C of each other.

-

The following diagram illustrates this workflow.

Caption: Workflow for accurate melting point determination.

Conclusion

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a chemical intermediate whose utility is defined by its reactive functional groups. While key identifiers such as molecular weight and formula are well-established, a significant portion of its fundamental physical properties, including melting point, boiling point, and solubility, are not yet documented in readily accessible literature. The available data emphasizes the need for careful handling and storage under inert, refrigerated conditions to maintain its high purity. For any researcher intending to use this compound, empirical determination of its physical properties, starting with the melting point as detailed in this guide, is a mandatory and critical first step to ensure the success and reproducibility of subsequent synthetic transformations.

References

-

PubChem. Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | C7H6Cl2N2O2. [Link]

Sources

Introduction: The Privileged Role of Dichloropyrimidines in Modern Chemistry

An In-depth Technical Guide to the Reactivity of Dichloropyrimidine Compounds

The pyrimidine nucleus is a cornerstone of chemical biology and medicinal chemistry, forming the core of natural nucleobases and a significant percentage of FDA-approved small-molecule drugs.[1][2] Among the various functionalized pyrimidines, dichloropyrimidines stand out as exceptionally versatile and powerful intermediates.[3][4][5] Their utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms. This electronic profile renders them highly susceptible to a range of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the reactivity of dichloropyrimidine compounds. We will move beyond simple reaction schemes to dissect the underlying principles that govern their reactivity and, most critically, their regioselectivity. Understanding and controlling whether a reaction occurs at the C2, C4, or C6 position is paramount for the efficient and rational synthesis of target molecules, from kinase inhibitors to antiviral agents.[1][5][8]

Chapter 1: The Electronic Landscape and the SNAr Mechanism

The reactivity of dichloropyrimidines is fundamentally governed by the electron-poor character of the aromatic ring. The two nitrogen atoms act as powerful electron sinks, polarizing the ring and creating electrophilic carbon centers. The attached chlorine atoms exacerbate this effect through their inductive electron withdrawal, making the C-Cl bonds prime targets for nucleophilic attack.

The predominant mechanism for the substitution of these chlorine atoms is Nucleophilic Aromatic Substitution (SNAr). This is a two-step addition-elimination process.[9]

-

Addition: The nucleophile attacks one of the chlorine-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination: The aromaticity is restored as the chloride ion is expelled as a leaving group.

Chapter 2: Mastering Regioselectivity in SNAr Reactions

For unsubstituted dichloropyrimidines like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, a governing principle exists: the reactivity of the chloro positions follows the order C4(6) > C2.[6][7] This preference is observed in both SNAr and most palladium-catalyzed reactions.[1][10] The rationale is twofold:

-

Intermediate Stability: Attack at the C4 position generates a more stable para-quinoid Meisenheimer intermediate, where the negative charge is delocalized more effectively by the N1 nitrogen. Attack at C2 results in a less stable ortho-quinoid intermediate.[7]

-

Frontier Molecular Orbitals: Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows that the LUMO coefficient is significantly larger at the C4 and C6 positions compared to the C2 position in unsubstituted dichloropyrimidines.[11][12][13] This indicates that C4/C6 are the more electrophilic sites and thus more susceptible to nucleophilic attack.

However, this inherent selectivity is not absolute and can be modulated—or even completely reversed—by a careful choice of substrate and reaction conditions. This tunability is what makes dichloropyrimidines such powerful synthetic tools.

Electronic Effects of Ring Substituents

The most powerful way to influence regioselectivity is through the electronic nature of other substituents on the pyrimidine ring.[10][11]

-

Electron-Donating Groups (EDGs): The presence of an EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[10][11][14] These groups alter the electronic distribution of the ring, increasing the LUMO coefficient at C2 and making it the more favorable site for attack.[11][12]

-

Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., -CN, -NO₂, -CF₃) at the C5 position strongly enhances the inherent preference for C4 substitution.[10][15][16]

| Substituent at C5/C6 | Effect on 2,4-Dichloropyrimidine | Favored Position of Attack | Reference(s) |

| None (Hydrogen) | Baseline reactivity | C4 | [6][7] |

| C6-OMe (EDG) | Reverses selectivity | C2 | [11][14] |

| C6-NHMe (EDG) | Reverses selectivity | C2 | [11][14] |

| C5-NO₂ (EWG) | Enhances C4 selectivity | C4 | [15][16] |

| C5-CN (EWG) | Enhances C4 selectivity | C4 | [16] |

The Nature of the Nucleophile

The choice of nucleophile is also critical. While most common nucleophiles (primary/secondary amines, thiols, alcohols) follow the general rules outlined above, certain classes exhibit unique behavior.

A striking example is the reaction of tertiary amines with 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group. While primary and secondary amines selectively attack the C4 position, tertiary amines show excellent and synthetically useful selectivity for the C2 position.[15][16] This reaction proceeds through an in-situ N-dealkylation of an intermediate, providing a formal C2-amination product that is otherwise difficult to access.[15]

Reaction Conditions: The Subtle Control

Solvent, base, and temperature are crucial parameters for optimizing yield and selectivity. In cases where a mixture of isomers is obtained, systematic screening of these conditions can often favor the desired product.[17] For example, to favor C4 substitution, conditions like n-butanol with diisopropylethylamine (DIPEA) have proven effective.[10][17]

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, dichloropyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[2][7] This allows for the formation of C-C, C-N, C-O, and C-S bonds, dramatically expanding the accessible chemical space.

Generally, the regioselectivity of these cross-coupling reactions mirrors that of SNAr, with the C4 position being more reactive than C2.[1][7] This has enabled the development of sequential and one-pot double Suzuki couplings, where the first coupling occurs selectively at C4 under milder conditions, followed by a second coupling at C2 under harsher conditions.[2][18]

A Paradigm Shift: Catalyst-Controlled C2-Selectivity

The conventional C4-selectivity long meant that synthetic routes had to be designed around this constraint.[1] However, recent breakthroughs have demonstrated that this innate preference can be overridden by catalyst control.

Specifically, it has been shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect a C2-selective C-S cross-coupling (thiolation) of unsubstituted 2,4-dichloropyrimidine.[1][19][20][21] This discovery is significant as it inverts the established reactivity pattern without requiring modification of the pyrimidine substrate itself. The selectivity is highly sensitive to the catalyst structure, with complexes like (η³-tBu-indenyl)PdCl(IPent) providing high C2 selectivity, while other common Pd catalysts yield the conventional C4 product.[1] This atypical selectivity opens new avenues for library design and the synthesis of novel pyrimidine-based structures.[19][20]

Chapter 4: Field-Proven Methodologies

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. Below are step-by-step methodologies for achieving selective functionalization of dichloropyrimidines.

Protocol 1: Standard C4-Selective SNAr Amination

This protocol describes a typical reaction to achieve substitution at the more reactive C4 position.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2,4-dichloropyrimidine derivative (1.0 equiv.) in a suitable solvent such as n-butanol or THF.

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 equiv.) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).

-

Reaction: Heat the mixture to a temperature between 80 °C and reflux, as required. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-16 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure C4-aminated pyrimidine.

Protocol 2: Catalyst-Controlled C2-Selective C-S Cross-Coupling

This protocol is based on groundbreaking work enabling selective C2 functionalization and exemplifies an advanced, field-proven technique.[1][20]

-

Preparation: In a glovebox, add the palladium precatalyst, (η³-tBu-indenyl)PdCl(IPent) (0.02 equiv.), and a suitable base such as sodium tert-butoxide (1.4 equiv.) to an oven-dried vial equipped with a stir bar.

-

Addition of Reagents: Add the 2,4-dichloropyrimidine (1.0 equiv.) and a solvent such as dioxane. Add the desired thiol (1.2 equiv.) to the mixture.

-

Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture at a controlled low temperature (e.g., 0 °C) or room temperature, depending on the specific thiol's reactivity. Monitor the reaction for consumption of the starting material.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to isolate the C2-thiolated pyrimidine product, which can be validated by ¹H NMR spectroscopy to confirm the regioselectivity.[1]

Conclusion

Dichloropyrimidines are far more than simple heterocyclic building blocks; they are sophisticated chemical platforms whose reactivity can be precisely controlled. While the C4(6) positions are inherently more reactive, a deep understanding of electronic and steric effects, coupled with modern catalytic methods, allows the synthetic chemist to selectively functionalize the C2 position as well. This ability to dictate the site of reaction is a powerful tool in the hands of researchers, streamlining the synthesis of complex molecules and accelerating the discovery of new therapeutic agents. As research continues to push the boundaries of catalyst design and reaction methodology, the synthetic utility of dichloropyrimidines is poised to expand even further.

References

- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.

- Neufeldt, S. R., & Sanford, M. S. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.

- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.

- Dakenchem. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Dakenchem.

- Neufeldt, S. R., & Sanford, M. S. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.

- Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access.

- Neufeldt, S. R., & Sanford, M. S. (2018). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.

- Benchchem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- Benchchem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. Benchchem.

- Dakenchem. (2025). 4,6-Dichloropyrimidine: A Key Intermediate for Drug Discovery. Dakenchem.

- Beaver, M. G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Benchchem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.

- Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

- Yang, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Org. Chem.

- Beaver, M. G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications.

- Autechaux. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. Autechaux.

- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis. ChemicalBook.

- Ghorab, M. M., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Dichloropyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- Obleac, T. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Welsch, M. E., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.

- Vavilova, A. A., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.

- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate.

- Santilli, A. A., & Osdene, T. S. (1966). Reaction of ketone enolates with 2,4-dichloropyrimidine. A novel pyrimidine to pyridine interconversion. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 2,4-Dichloropyrimidine. ResearchGate.

- Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia.

- Hrast, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 19. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic characterization of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals, a thorough understanding of its structural and electronic properties is paramount. This document outlines the expected spectroscopic data based on its molecular structure and provides standardized protocols for its empirical determination.

While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage data from structurally similar compounds and first principles to present a robust predictive analysis. This approach not only offers a valuable reference for researchers working with this molecule but also serves as a practical framework for the spectroscopic analysis of novel pyrimidine derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate possesses a distinct chemical architecture that dictates its spectroscopic signature. The pyrimidine ring, substituted with two chlorine atoms, a methyl group, and a methyl carboxylate group, presents several key features for analysis by various spectroscopic techniques.

Chemical Structure:

-

IUPAC Name: methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate[1]

The presence of electron-withdrawing chlorine atoms and the ester functionality, alongside the electron-donating methyl group, creates a unique electronic environment within the pyrimidine ring, which will be reflected in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. For Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct singlets, corresponding to the two different methyl groups present in the molecule.

-

Methyl Protons on the Pyrimidine Ring (C6-CH₃): This signal is anticipated to appear as a singlet in the region of δ 2.3-2.7 ppm. The exact chemical shift will be influenced by the electronic effects of the pyrimidine ring and the adjacent chloro and carboxylate substituents.

-

Methyl Protons of the Ester Group (O-CH₃): This singlet is expected to be observed further downfield, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide a more detailed fingerprint of the carbon skeleton. We can predict the approximate chemical shifts for each of the seven carbon atoms:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-Cl) | 160-165 | Attached to two nitrogen atoms and a chlorine atom, leading to a significant downfield shift. |

| C4 (C-Cl) | 160-165 | Similar environment to C2. |

| C5 (C-COOCH₃) | 110-120 | The carbon atom bearing the carboxylate group. |

| C6 (C-CH₃) | 165-170 | Influenced by the nitrogen atoms and the methyl group. |

| C=O (Ester) | 160-170 | Typical chemical shift for an ester carbonyl carbon. |

| O-CH₃ (Ester) | 50-55 | A standard chemical shift for a methyl ester. |

| C6-CH₃ | 20-25 | A typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of the title compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (221.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will have a relative intensity of approximately 100%, the M+2 peak will have a relative intensity of about 65%, and the M+4 peak will have a relative intensity of around 10%, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃) from the ester group, resulting in a fragment at m/z 190.

-

Loss of a chlorine atom (•Cl), leading to a fragment at m/z 186.

-

Further fragmentation of the pyrimidine ring.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques.

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water or methanol/water.

-

The solution is then infused directly into the mass spectrometer or injected via an LC system.

Data Acquisition:

-

The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺.

-

A full scan is performed over a relevant m/z range (e.g., 50-500 amu).

-

For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectroscopic characterization of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is crucial for its use in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols for their acquisition. By combining these techniques, researchers can unequivocally confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Abstract: This technical guide provides a comprehensive analysis of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, a key heterocyclic building block in synthetic chemistry. Moving beyond a simple statement of its molecular weight, this document offers an in-depth exploration of the methodologies required for its definitive identification, structural confirmation, and purity assessment. We will delve into the causality behind selecting specific analytical techniques, emphasizing mass spectrometry for molecular weight determination and the critical role of isotopic patterns for validation. This guide is intended for researchers, chemists, and drug development professionals who handle complex organic intermediates and require robust, self-validating protocols for their characterization.

Core Compound Identification and Physicochemical Properties

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the reactive chloro groups, which can be readily displaced in nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures. Accurate characterization of its fundamental properties is the first step in any synthetic campaign.

The definitive molecular weight of this compound is 221.04 g/mol .[2] This value, along with other critical physicochemical properties, is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | [2] |

| CAS Number | 36745-93-4 | [2][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 221.04 g/mol | [2][5][6] |

| Monoisotopic Mass | 219.9806328 Da | [2] |

| Physical Form | Solid | [7] |

| Boiling Point | 292°C at 760 mmHg | [5] |

| InChI Key | LJPTXNUMWNYLDV-UHFFFAOYSA-N | [2] |

Definitive Molecular Weight Determination via Mass Spectrometry

While the molecular weight can be calculated from the molecular formula, experimental verification is essential to confirm the identity of a synthesized or procured compound. Mass spectrometry (MS) is the definitive technique for this purpose. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.[8]

The Principle of Isotopic Signature Verification

A key aspect of applying mass spectrometry to halogenated compounds is the analysis of isotopic patterns. This serves as a powerful, built-in validation system. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, like our target compound, the mass spectrum will not show a single molecular ion peak (M⁺). Instead, it will display a characteristic cluster of peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: The peak for a molecule with two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this specific isotopic cluster provides extremely high confidence that the compound not only has the correct mass but also contains two chlorine atoms, thus validating its elemental composition.[9]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for analyzing a solid sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To confirm the molecular weight and chlorine isotope pattern of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of the compound in 1 mL of a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate. Vortex to ensure complete dissolution.

-

-

Instrument Setup (Typical Parameters):

-

GC:

-

Injector Temperature: 250°C

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS:

-

Ion Source: Electron Impact (EI) at 70 eV. The high ionization voltage is used to generate reproducible fragmentation patterns that can aid in structural elucidation.[10]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data, ensuring the peak corresponding to the compound is well-resolved.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion cluster around m/z 220.

-

Verify the presence of peaks at m/z ~220 (M⁺), ~222 ([M+2]⁺), and ~224 ([M+4]⁺).

-

Measure the relative intensities of these peaks and confirm they align with the theoretical 9:6:1 ratio for a dichloro-compound.

-

Workflow Visualization

Caption: Workflow for Molecular Weight Verification via GC-MS.

Orthogonal Verification: Structural and Purity Analysis

While MS confirms molecular weight, it does not provide detailed structural information or quantitative purity. Orthogonal methods—techniques that measure different chemical properties—are required for comprehensive characterization.

Structural Confirmation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), allowing for the confirmation of the compound's specific isomeric structure. For Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, one would expect to see distinct signals corresponding to the methyl group on the pyrimidine ring and the methyl group of the ester, with characteristic chemical shifts.

Purity Assessment with HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of a non-volatile organic compound. By separating the sample based on its affinity for a stationary phase, it can resolve the target compound from impurities and starting materials.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to ~50 µg/mL with the initial mobile phase composition.

-

Instrument Setup (Typical Parameters):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis at 254 nm.

-

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

Integrated Characterization Workflow

Sources

- 1. zhonghanchemical.com [zhonghanchemical.com]

- 2. Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 57531614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 36745-93-4|Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. CAS 36745-93-4 | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate - Synblock [synblock.com]

- 5. 2,4-Dichloro-6-methyl-5-pyrimidinecarboxylic acid methyl ester | 36745-93-4 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. article.sapub.org [article.sapub.org]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Significance of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Abstract: The pyrimidine ring system is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA. In medicinal chemistry, it is revered as a "privileged scaffold" due to its ability to serve as a versatile framework for designing therapeutic agents that interact with a multitude of biological targets. Substituted pyrimidines are at the heart of numerous approved drugs, demonstrating a remarkable breadth of biological activity that spans anticancer, antiviral, antimicrobial, and anti-inflammatory applications. This in-depth technical guide provides a comprehensive overview of the biological significance of substituted pyrimidines for researchers, scientists, and drug development professionals. We will explore their fundamental mechanisms of action, delve into their structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide is designed to serve as both a foundational reference and a practical tool for those working to harness the therapeutic potential of this remarkable heterocyclic scaffold.

Introduction: The Pyrimidine Scaffold - A Cornerstone of Life and Medicine

The Fundamental Role of Pyrimidines in Biology

The pyrimidine nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] Its fundamental importance is rooted in its presence in the essential building blocks of nucleic acids: cytosine, thymine, and uracil.[3][4] These pyrimidine bases are integral to the structure of DNA and RNA, encoding the genetic information that governs all cellular processes. Beyond their role in genetics, pyrimidine derivatives are also found in vital cofactors and vitamins, such as thiamine (Vitamin B1), highlighting their indispensable role in cellular metabolism.[3][5]

The "Privileged Scaffold" Concept in Medicinal Chemistry

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrimidine ring is a quintessential example of such a scaffold.[6][7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring system serves as a rigid anchor for presenting various substituents in precise three-dimensional orientations. This structural versatility allows for the fine-tuning of interactions with diverse protein targets, including enzymes, kinases, and receptors, making it a highly fruitful starting point for drug design.[8][9]

Overview of Therapeutic Applications

The derivatization of the pyrimidine core has led to a vast array of pharmacologically active compounds.[10][11] These agents exhibit a wide spectrum of biological activities, including:

-

Anticancer: From classical antimetabolites to modern targeted kinase inhibitors.[6][12]

-

Antiviral: Particularly as nucleoside analogs that disrupt viral replication.[13][14]

-

Antimicrobial: Including antibacterial and antifungal agents.[15][16]

-

Anti-inflammatory & Analgesic: Demonstrating effects superior to some conventional drugs.[11][17]

-

Cardiovascular & CNS: Acting as antihypertensives, diuretics, and anticonvulsants.[10][18][19]

Mechanisms of Action: How Substituted Pyrimidines Exert Biological Effects

The therapeutic efficacy of substituted pyrimidines stems from their ability to modulate key biological pathways through several distinct mechanisms.

Antimetabolites: Disrupting Nucleic Acid Synthesis

One of the earliest and most successful applications of pyrimidine derivatives is as antimetabolites. These compounds are structurally analogous to endogenous pyrimidines and function by interfering with the synthesis of nucleic acids.[12][20]

For example, 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy, is converted intracellularly into metabolites that inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[11][12] This leads to a depletion of the thymidine pool, which arrests DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.[12][20] Other pyrimidine antimetabolites like Cytarabine and Gemcitabine are converted into nucleotide analogs that are incorporated into DNA, causing chain termination and DNA damage.[12][20]

Protein Kinase Inhibition: A Dominant Paradigm in Oncology

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine scaffold is exceptionally well-suited for designing kinase inhibitors because its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine ring of ATP, the natural substrate for kinases, within the enzyme's active site.[21][22]

Substitutions at the C2, C4, and C5 positions of the pyrimidine ring allow for the optimization of potency and selectivity against specific kinases.[23] Many FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, feature a core pyrimidine or aminopyrimidine structure that binds to the hinge region of the kinase ATP-binding pocket.[12][21][24][25] This competitive inhibition blocks downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[23]

Caption: Key substitution points on the pyrimidine ring for SAR.

Experimental Protocols for Synthesis and Evaluation

Trustworthy protocols are self-validating systems. The following methodologies provide a framework for the synthesis and biological characterization of novel substituted pyrimidine derivatives, with explanations for key experimental choices.

General Synthesis of a 2,4-Disubstituted Pyrimidine Core

This protocol describes a common condensation reaction, a foundational method for creating the pyrimidine scaffold. [26] Principle: This method relies on the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as guanidine or a substituted amidine. The choice of starting materials directly dictates the substituents at the C2, C4, and C6 positions.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.

-

Base Addition: Add 1.1 equivalents of a base such as sodium ethoxide. Causality: The base is crucial to deprotonate the dicarbonyl compound, forming a nucleophilic enolate intermediate which is necessary for the subsequent reaction.

-

Amidine/Guanidine Addition: Add 1.0 equivalent of guanidine hydrochloride (or a desired substituted amidine). Stir the mixture at room temperature for 30 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy for the cyclization and subsequent dehydration steps that lead to the aromatic pyrimidine ring.

-

Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., acetic acid). The product will often precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted pyrimidine.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay Protocol

Principle: This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase. Kinase activity is typically measured by the amount of phosphorylated substrate produced, often detected using a fluorescent or luminescent signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the purified kinase enzyme, the specific peptide substrate, and ATP at desired concentrations. Prepare serial dilutions of the test pyrimidine compound in DMSO.

-

Assay Plate Setup: In a 384-well microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Kinase Reaction Initiation: Add the kinase enzyme and substrate to each well. Allow a short pre-incubation period (e.g., 10 minutes).

-

Start Reaction: Initiate the phosphorylation reaction by adding ATP to all wells. Causality: ATP is the phosphate donor and is required for the kinase to phosphorylate its substrate. The test compound competes with ATP for the binding site.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, linked to a reporter system like HRP or a fluorophore).

-

Data Acquisition: Read the plate on a suitable microplate reader (measuring luminescence, fluorescence, or absorbance).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay) Protocol

Principle: The MTT assay is a colorimetric method used to assess cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. Causality: An overnight incubation ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a healthy baseline for the experiment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding the insoluble purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the data to generate a dose-response curve and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Caption: A typical workflow for pyrimidine-based drug discovery.

Future Perspectives and Challenges

The field of pyrimidine-based drug discovery continues to evolve, with several exciting future directions. [4][8][27]* Overcoming Drug Resistance: A major challenge in cancer and infectious disease is acquired drug resistance. Future research will focus on designing novel pyrimidine derivatives that can overcome resistance mechanisms, for instance, by targeting mutant forms of kinases or by employing different binding modes. [23][27]* Targeting Underexplored Proteins: While kinases are a major focus, the pyrimidine scaffold can be adapted to target other protein families, including understudied kinases implicated in neurodegeneration and other diseases. [21][25]* Novel Modalities: The pyrimidine core is being incorporated into new therapeutic modalities. This includes covalent inhibitors that form a permanent bond with their target for increased duration of action, and Proteolysis-Targeting Chimeras (PROTACs), which use the pyrimidine as a warhead to recruit a target protein for degradation.

Conclusion

Substituted pyrimidines represent one of the most successful and versatile scaffolds in the history of medicinal chemistry. Their journey from being recognized as fundamental components of life to becoming central moieties in a vast pharmacopeia is a testament to their unique chemical properties. They are integral to treatments for cancer, viral infections, and bacterial diseases, acting through well-understood mechanisms like antimetabolism and kinase inhibition. The continued exploration of their structure-activity relationships and their application in novel therapeutic modalities ensures that the pyrimidine scaffold will remain a vital and dynamic area of research, promising new and improved medicines for the future. [4][28]

References

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Role of Pyrimidine Derivatives in the Treatment of Cancer.

- Biological activities of synthetic pyrimidine deriv

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Google.

- Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Google.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. PubMed.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.

- ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. PMC - NIH.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.

- Biological Activity of Pyrimidine Deriv

- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed.

- Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Google.

- Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. PubMed.

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Structure -activity relationship of trisubstituted pyrimidines..

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection.

- Structure-activity relationships of pyrimidines as dihydroorot

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Google.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu

- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.

- Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry.

- (a) Pyrimidine as a major scaffold inhibitor of several dual kinases,...

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Google.

- (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. sciensage.info [sciensage.info]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]

- 16. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Core Heterocycle

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its fundamental role as a constituent of the nucleobases uracil, thymine, and cytosine in RNA and DNA has made it a focal point of biological and chemical investigation for over a century.[1] This inherent biological relevance has translated into a remarkable track record of success in drug discovery, with a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas featuring the pyrimidine core.[2] This guide, intended for researchers and professionals in drug development, will provide a comprehensive technical overview of pyrimidine building blocks, delving into their synthesis, functionalization, and profound impact on modern medicinal chemistry. We will explore the causality behind synthetic choices, the intricacies of structure-activity relationships, and the practical application of this privileged scaffold in the design of novel therapeutics.

The Art and Science of Pyrimidine Synthesis: From Classic Reactions to Modern Innovations

The synthetic accessibility and the potential for diverse substitution patterns are key to the pyrimidine's prevalence in drug discovery.[1] A medicinal chemist's ability to strategically place functional groups on the pyrimidine ring is paramount to modulating a compound's pharmacological profile. This section will detail some of the most robust and widely utilized synthetic methodologies.

The Biginelli Reaction: A Time-Honored Multicomponent Approach